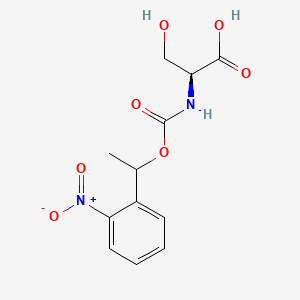

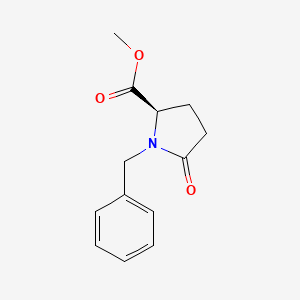

![molecular formula C6H12O6 B583995 D-[2-13C]tagatose CAS No. 478506-44-4](/img/structure/B583995.png)

D-[2-13C]tagatose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-tagatose is a naturally occurring monosaccharide, specifically a hexose . It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is used as a low-calorie sweetener and as an intermediate for synthesis of other optically active compounds .

Synthesis Analysis

D-tagatose is mainly produced through chemical and biological methods . The oxidoreductive pathway for D-tagatose production has been explored to enhance the thermodynamic equilibrium of the reactions . Tagatose production using immobilized biocatalyst has also been reported .Molecular Structure Analysis

Tagatose is a white crystalline powder with a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol . The cyclic form of D-tagatose consists of α-D-tagato-2,6-pyranose (79%), β-D-tagato-2,6-pyranose (14%), α-D-tagato-2,5-furanose (2%), and β-D-tagato-2,6-furanose (5%) .Chemical Reactions Analysis

D-tagatose can negatively affect the growth of phytopathogenic oomycetes by inhibiting key enzymes of sugar metabolism . During the isomerization, the metal hydroxides perform two functions: isomerizing D-galactose to D-tagatose and degrading D-galactose into dicarbonyl compounds and acidic substances .Physical And Chemical Properties Analysis

Tagatose is a functional sweetener with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is a white crystalline powder .科学的研究の応用

Low-Calorie Sweetener

D-tagatose is a low-calorie alternative to sucrose, a natural monosaccharide that is nearly as sweet . It has 92% of the sweetness of sucrose but only one-third of the calories . This makes it an ideal ingredient for low-calorie and dietetic food products .

Health-Promoting Properties

As a ketohexose, D-tagatose has disease-relieving and health-promoting properties . It can be used in functional foods and nutraceuticals to promote health and wellness .

Intermediate for Synthesis of Optically Active Compounds

D-tagatose can be used as an intermediate for the synthesis of other optically active compounds . This makes it valuable in the field of organic chemistry and pharmaceuticals .

Additive in Detergent, Cosmetic, and Pharmaceutical Formulation

D-tagatose can be used as an additive in detergent, cosmetic, and pharmaceutical formulation . Its unique properties can enhance the performance of these products .

Biocatalytic Isomerization Pathway

D-tagatose is mainly produced through chemical and biological methods . Biological methods use whole cells and isolated enzymes as catalysts under mild reaction conditions with few by-products and no pollution . This makes D-tagatose an important topic in related fields due to its high efficiency and environmental friendliness .

In Vitro Multienzyme Cascade Route for D-tagatose Synthesis

An in vitro multienzyme cascade route for D-tagatose synthesis from sucrose has been designed, which contains five enzymes . This novel method provides a more efficient and environmentally friendly way to produce D-tagatose .

作用機序

Safety and Hazards

Tagatose is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization . The predominant side effects of tagatose are gastrointestinal disturbances associated with excessive consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Biological methods have become a very important topic in related fields due to their high efficiency and environmental friendliness . The efficiency of D-tagatose production can be improved by engineering L-AIs . Further functional studies are discussed to promote the use of D-tagatose for sustainable crop protection .

特性

IUPAC Name |

(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-OFGVUKJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[2-13C]tagatose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

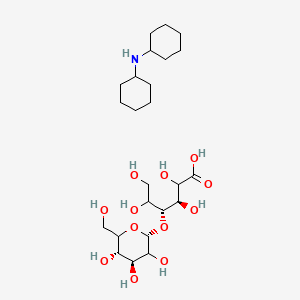

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)

![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)